molecular formula C7H14Cl2 B13941774 1,6-Dichloroheptane CAS No. 56375-91-8

1,6-Dichloroheptane

Cat. No.: B13941774
CAS No.: 56375-91-8
M. Wt: 169.09 g/mol
InChI Key: IVJIRARNRSLPGI-UHFFFAOYSA-N
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Description

1,6-Dichloroheptane is an organic compound with the molecular formula C7H14Cl2. It is a member of the class of compounds known as haloalkanes, which are alkanes that contain one or more halogen atoms. This compound is characterized by having two chlorine atoms attached to the first and sixth carbon atoms in a seven-carbon chain. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1,6-Dichloroheptane can be synthesized through several methods. One common synthetic route involves the halogenation of heptane. In this process, heptane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator to produce this compound. The reaction conditions typically include a controlled temperature and the use of a solvent such as carbon tetrachloride to facilitate the reaction.

Industrial production methods for this compound may involve the use of more efficient and scalable processes. For example, the compound can be produced by the chlorination of heptane in a continuous flow reactor, where the reaction parameters are optimized for maximum yield and purity.

Chemical Reactions Analysis

1,6-Dichloroheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: In these reactions, the chlorine atoms can be replaced by other functional groups. For example, reacting this compound with sodium hydroxide can produce 1,6-heptanediol.

    Elimination Reactions: When heated with a strong base, this compound can undergo elimination to form heptene.

    Oxidation and Reduction Reactions: Although less common, this compound can be involved in oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,6-Dichloroheptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its bifunctional nature makes it useful in creating polymers and other complex molecules.

    Biology: In biological research, this compound can be used to study the effects of haloalkanes on biological systems. It may serve as a model compound for understanding the behavior of similar substances in living organisms.

    Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It can be a precursor for the synthesis of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,6-Dichloroheptane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

1,6-Dichloroheptane can be compared with other similar compounds, such as:

    1,1-Dichloroheptane: This compound has both chlorine atoms attached to the first carbon atom, leading to different reactivity and applications.

    1,6-Dichlorohexane: With one less carbon atom, this compound has similar chemical properties but may differ in its physical properties and specific uses.

    1,2-Dichloroheptane:

The uniqueness of this compound lies in its specific structure, which allows for a range of chemical reactions and applications that may not be possible with other similar compounds.

Properties

CAS No.

56375-91-8

Molecular Formula

C7H14Cl2

Molecular Weight

169.09 g/mol

IUPAC Name

1,6-dichloroheptane

InChI

InChI=1S/C7H14Cl2/c1-7(9)5-3-2-4-6-8/h7H,2-6H2,1H3

InChI Key

IVJIRARNRSLPGI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCl)Cl

Origin of Product

United States

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